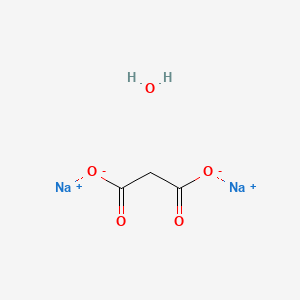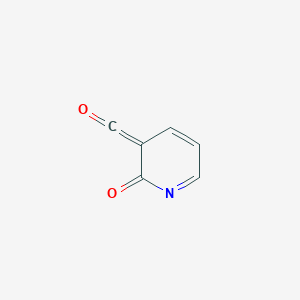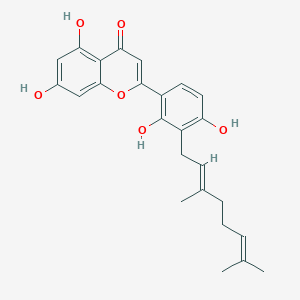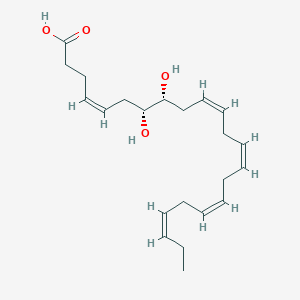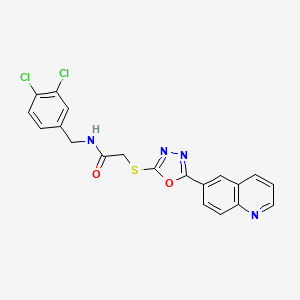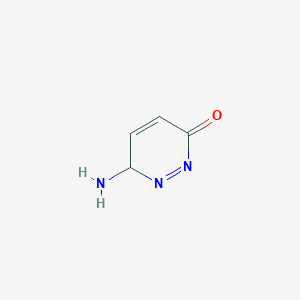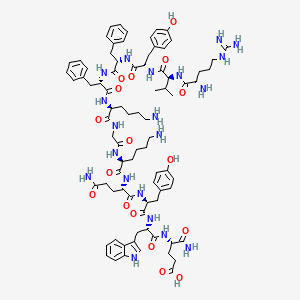
H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2 is a peptide composed of thirteen amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like tyrosine and tryptophan.
Reduction: Disulfide bonds between cysteine residues can be reduced.
Substitution: Amino acids within the peptide can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and protecting groups.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. For instance, it may activate or inhibit signaling pathways, modulate enzyme activity, or alter gene expression.
Comparación Con Compuestos Similares
H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2: can be compared to other peptides with similar structures and functions. Some similar compounds include:
H-Phe-Ile-Arg-Val-Val-Met-Tyr-Glu-Gly-Lys-Lys-OH: Known for its angiogenic and cardiovascular properties.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-NH2: Investigated for its therapeutic potential in metabolic disorders.
The uniqueness of This compound lies in its specific sequence and the resulting biological activities, which may differ from those of similar peptides.
Propiedades
Fórmula molecular |
C82H112N20O17 |
|---|---|
Peso molecular |
1649.9 g/mol |
Nombre IUPAC |
(4S)-5-amino-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H112N20O17/c1-47(2)70(102-72(110)56(85)21-15-39-90-82(88)89)81(119)101-65(43-51-27-31-54(104)32-28-51)79(117)99-63(41-49-18-7-4-8-19-49)77(115)98-62(40-48-16-5-3-6-17-48)76(114)95-59(23-11-13-37-83)73(111)92-46-68(106)93-60(24-12-14-38-84)74(112)96-61(33-35-67(86)105)75(113)97-64(42-50-25-29-53(103)30-26-50)78(116)100-66(44-52-45-91-57-22-10-9-20-55(52)57)80(118)94-58(71(87)109)34-36-69(107)108/h3-10,16-20,22,25-32,45,47,56,58-66,70,91,103-104H,11-15,21,23-24,33-44,46,83-85H2,1-2H3,(H2,86,105)(H2,87,109)(H,92,111)(H,93,106)(H,94,118)(H,95,114)(H,96,112)(H,97,113)(H,98,115)(H,99,117)(H,100,116)(H,101,119)(H,102,110)(H,107,108)(H4,88,89,90)/t56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-/m0/s1 |
Clave InChI |
RVACIXFKXBLKQM-XUDQAUDASA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCCNC(=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


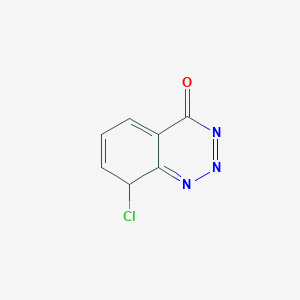
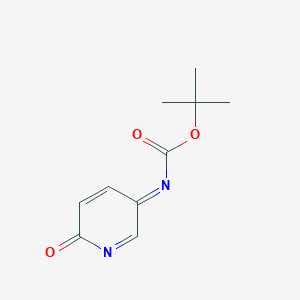
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)

